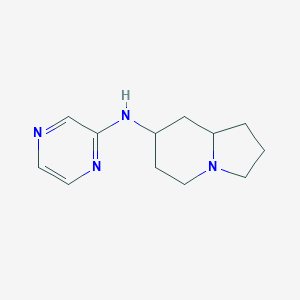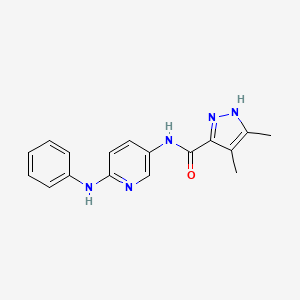
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as DMF-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMF-TA is a thiazole derivative that exhibits a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. This compound has also been shown to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. This compound has also been shown to exhibit potent anti-cancer properties, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
将来の方向性
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. One area of research is to investigate the potential of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of research is to investigate the potential of this compound in other disease areas, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
合成法
The synthesis of 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves several steps, including the reaction of 3,4-dimethylphenyl isothiocyanate with 4-fluoroaniline, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Several studies have reported that this compound exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLTUDLMUHMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chlorothiophen-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638765.png)
![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)